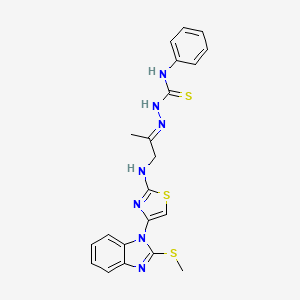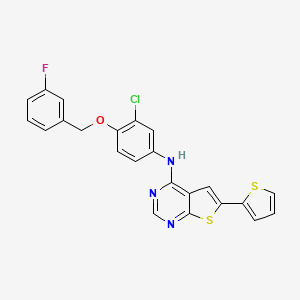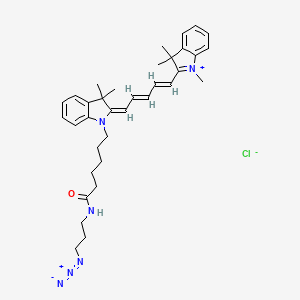
Cyanine5 azide (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine5 azide (chloride) is a fluorescent dye widely used in various scientific applications. It is a derivative of the cyanine dye family, known for their high molar extinction coefficients and tunable fluorescence wavelengths. Cyanine5 azide (chloride) is particularly valued for its compatibility with click chemistry, a powerful tool for bioconjugation and molecular labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanine5 azide (chloride) can be synthesized through a series of chemical reactions involving the introduction of an azide group to the cyanine dye structure. The process typically involves the following steps:
Formation of the Cyanine Dye Backbone: The initial step involves the synthesis of the cyanine dye backbone, which includes the polymethine chain and the aromatic rings.
Introduction of the Azide Group: The azide group is introduced through nucleophilic substitution reactions, where an appropriate azide precursor reacts with the cyanine dye backbone.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Industrial Production Methods: Industrial production of Cyanine5 azide (chloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the cyanine dye backbone are synthesized in industrial reactors.
Azide Introduction: The azide group is introduced using automated systems to ensure consistency and efficiency.
Purification and Quality Control: The final product undergoes rigorous purification and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Cyanine5 azide (chloride) undergoes various chemical reactions, including:
Click Chemistry Reactions: It reacts with terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Photoconversion Reactions: Cyanine5 azide can undergo photoconversion to form Cyanine3 under specific conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Light Exposure: Used in photoconversion reactions to induce the transformation of Cyanine5 to Cyanine3
Major Products:
Triazole Linkages: Formed during CuAAC reactions, resulting in stable bioconjugates.
Cyanine3: Formed during photoconversion reactions
Scientific Research Applications
Cyanine5 azide (chloride) has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescence imaging and labeling of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in diagnostic assays and therapeutic research for tracking and imaging biological processes.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Mechanism of Action
Cyanine5 azide (chloride) exerts its effects through its fluorescent properties and reactivity in click chemistry. The mechanism involves:
Fluorescence Emission: Upon excitation, Cyanine5 azide emits fluorescence at specific wavelengths, allowing for visualization and tracking in biological systems.
Click Chemistry: The azide group reacts with terminal alkynes to form stable triazole linkages, enabling the labeling and conjugation of biomolecules.
Comparison with Similar Compounds
Cyanine5 azide (chloride) can be compared with other similar compounds, such as:
Cyanine5.5 Azide: Similar in structure but with different excitation and emission wavelengths, used for near-infrared imaging.
Alexa Fluor 647 Azide: Another popular fluorescent dye with similar applications but different spectral properties.
Uniqueness: Cyanine5 azide (chloride) is unique due to its high molar extinction coefficient, tunable fluorescence wavelengths, and compatibility with click chemistry, making it a versatile tool in various scientific fields .
Properties
Molecular Formula |
C35H45ClN6O |
|---|---|
Molecular Weight |
601.2 g/mol |
IUPAC Name |
N-(3-azidopropyl)-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C35H44N6O.ClH/c1-34(2)27-17-11-13-19-29(27)40(5)31(34)21-8-6-9-22-32-35(3,4)28-18-12-14-20-30(28)41(32)26-15-7-10-23-33(42)37-24-16-25-38-39-36;/h6,8-9,11-14,17-22H,7,10,15-16,23-26H2,1-5H3;1H |
InChI Key |
QENDFXAAWUTRRV-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


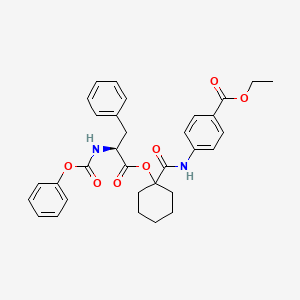
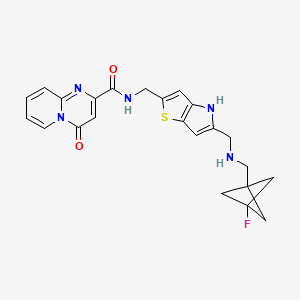
![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)
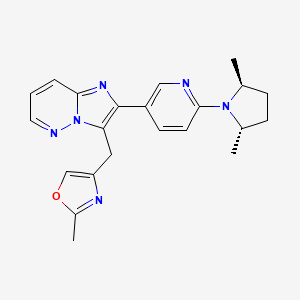


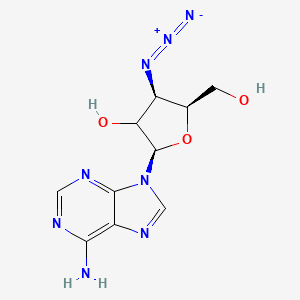
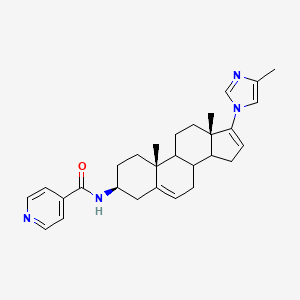



![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)
